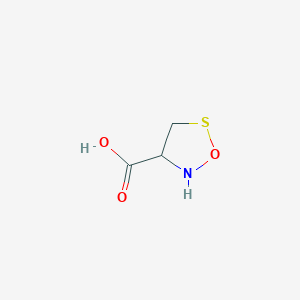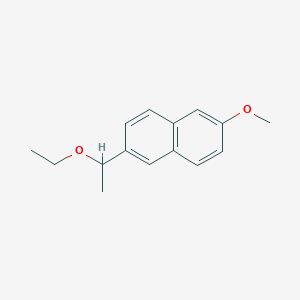![molecular formula C7H12S B14301881 1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene CAS No. 114646-19-4](/img/no-structure.png)
1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene is an organic compound characterized by the presence of a sulfanyl group attached to a butene backbone
Métodos De Preparación
The synthesis of 1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropropene with but-2-ene-1-thiol under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the chlorine atom, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or even a hydrogen atom, depending on the reducing agent used.
Substitution: The compound can undergo substitution reactions where the sulfanyl group is replaced by other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound’s sulfanyl group can interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which 1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene exerts its effects depends on the specific application. In chemical reactions, the sulfanyl group can act as a nucleophile, participating in various substitution and addition reactions. In biological systems, it may interact with thiol groups in proteins, potentially affecting enzyme activity or protein structure.
Comparación Con Compuestos Similares
1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene can be compared to other similar compounds, such as:
1-[(Prop-2-en-1-yl)sulfanyl]propane: This compound has a similar structure but with a shorter carbon chain, which may affect its reactivity and applications.
1-[(Prop-2-en-1-yl)sulfanyl]pent-2-ene:
1-[(Prop-2-en-1-yl)sulfanyl]butane: This compound lacks the double bond present in this compound, which can significantly alter its chemical behavior and reactivity.
Propiedades
| 114646-19-4 | |
Fórmula molecular |
C7H12S |
Peso molecular |
128.24 g/mol |
Nombre IUPAC |
1-prop-2-enylsulfanylbut-2-ene |
InChI |
InChI=1S/C7H12S/c1-3-5-7-8-6-4-2/h3-5H,2,6-7H2,1H3 |
Clave InChI |
WBNFKMYLDJKXPR-UHFFFAOYSA-N |
SMILES canónico |
CC=CCSCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)

![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)


![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)

